![molecular formula C19H24N2OS B1223702 [4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone](/img/structure/B1223702.png)
[4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone
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Overview
Description
[4-(2-methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone is a member of piperazines.
Scientific Research Applications
Antibacterial Activity
- A study synthesized novel piperazine derivatives, including compounds similar to the chemical , and evaluated them for antibacterial activity against human pathogenic bacteria. Some of these compounds demonstrated significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Enzyme Inhibition
- Research on a series of piperazinyl methanone derivatives revealed that some compounds exhibited considerable inhibitory activity against α-glucosidase enzyme. This suggests potential therapeutic applications for diseases related to enzyme dysfunction (Abbasi et al., 2019).
- Another study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds showed good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase, indicating potential for therapeutic use (Hussain et al., 2017).
Therapeutic Agents for Alzheimer's Disease
- Research on multifunctional amides synthesized from piperazinyl methanone showed moderate enzyme inhibitory potentials and mild cytotoxicity. The study suggested that these compounds could be used as templates for the development of new drugs against Alzheimer's disease (Hassan et al., 2018).
Antimicrobial Activity
- Some 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives were synthesized and assessed for their antibacterial potential. The compounds were found to be decent inhibitors against both Gram-negative and Gram-positive bacteria, indicating their usefulness as possible therapeutic agents (Abbasi et al., 2018).
properties
Product Name |
[4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone |
---|---|
Molecular Formula |
C19H24N2OS |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone |
InChI |
InChI=1S/C19H24N2OS/c1-3-6-17-13-16(14-23-17)19(22)21-11-9-20(10-12-21)18-8-5-4-7-15(18)2/h4-5,7-8,13-14H,3,6,9-12H2,1-2H3 |
InChI Key |
NWGUZIIUTPEQKI-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3C |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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